Cas no 1044767-40-9 (1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-amine)
![1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-amine structure](https://ja.kuujia.com/scimg/cas/1044767-40-9x500.png)
1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-amine 化学的及び物理的性質
名前と識別子
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- 3-Piperidinamine, 1-[(3-fluoro-4-methoxyphenyl)methyl]-
- 1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-amine
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- インチ: 1S/C13H19FN2O/c1-17-13-5-4-10(7-12(13)14)8-16-6-2-3-11(15)9-16/h4-5,7,11H,2-3,6,8-9,15H2,1H3
- InChIKey: AZABUPWECKTWLH-UHFFFAOYSA-N
- SMILES: N1(CC2=CC=C(OC)C(F)=C2)CCCC(N)C1
1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | F143406-100mg |
1-[(3-Fluoro-4-methoxyphenyl)methyl]-3-piperidinamine |
1044767-40-9 | 100mg |
$ 115.00 | 2022-06-05 | ||
Life Chemicals | F1908-2088-10g |
1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-amine |
1044767-40-9 | 95%+ | 10g |
$3532.0 | 2023-09-07 | |
Life Chemicals | F1908-2088-0.25g |
1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-amine |
1044767-40-9 | 95%+ | 0.25g |
$694.0 | 2023-09-07 | |
Life Chemicals | F1908-2088-2.5g |
1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-amine |
1044767-40-9 | 95%+ | 2.5g |
$1679.0 | 2023-09-07 | |
Life Chemicals | F1908-2088-5g |
1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-amine |
1044767-40-9 | 95%+ | 5g |
$2525.0 | 2023-09-07 | |
Life Chemicals | F1908-2088-0.5g |
1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-amine |
1044767-40-9 | 95%+ | 0.5g |
$731.0 | 2023-09-07 | |
TRC | F143406-1g |
1-[(3-Fluoro-4-methoxyphenyl)methyl]-3-piperidinamine |
1044767-40-9 | 1g |
$ 680.00 | 2022-06-05 | ||
Life Chemicals | F1908-2088-1g |
1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-amine |
1044767-40-9 | 95%+ | 1g |
$770.0 | 2023-09-07 | |
TRC | F143406-500mg |
1-[(3-Fluoro-4-methoxyphenyl)methyl]-3-piperidinamine |
1044767-40-9 | 500mg |
$ 435.00 | 2022-06-05 |
1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-amine 関連文献
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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9. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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10. 3D walnut-shaped TiO2/RGO/MoO2@Mo electrode exhibiting extraordinary supercapacitor performance†Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-amineに関する追加情報
1-[(3-Fluoro-4-Methoxyphenyl)methyl]Piperidin-3-Amine: A Comprehensive Overview
1-[(3-Fluoro-4-Methoxyphenyl)methyl]Piperidin-3-Amine (CAS No. 1044767-40-9) is a structurally complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique combination of a piperidine ring and a substituted phenyl group, exhibits a range of biological activities that make it a promising candidate for drug development. The molecule's structure, which includes a fluoro and methoxy substituent on the phenyl ring, contributes to its distinct chemical properties and potential therapeutic applications.
The synthesis of 1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-amine involves a series of carefully designed organic reactions. Researchers have explored various methodologies to optimize the synthesis process, ensuring high yields and purity. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically enriched versions of this compound, which are crucial for studying its stereochemical effects on biological systems.
One of the most notable aspects of this compound is its pharmacological profile. Studies have demonstrated that 1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-amine exhibits potent activity in several biological assays, including those related to central nervous system disorders. For instance, research published in 2022 highlighted its potential as an antidepressant agent, showing significant efficacy in animal models of depression. The compound's ability to modulate neurotransmitter systems, particularly serotonin and dopamine, underscores its relevance in neuropsychiatric drug discovery.
In addition to its pharmacological applications, 1044767-40-9 has also been investigated for its role in other therapeutic areas. For example, recent studies have explored its anti-inflammatory properties, suggesting potential applications in the treatment of inflammatory diseases such as arthritis. The compound's ability to inhibit key inflammatory pathways makes it a valuable tool for further research in this domain.
The structural features of 1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-Amine play a critical role in its biological activity. The piperidine ring contributes to the molecule's flexibility and ability to interact with target proteins, while the fluoro and methoxy substituents on the phenyl group enhance its lipophilicity and bioavailability. These characteristics make the compound an attractive scaffold for further chemical modifications aimed at improving its pharmacokinetic properties.
Recent advancements in computational chemistry have also shed light on the molecular interactions of 1044767-40-9 with various biological targets. Molecular docking studies have revealed that the compound binds effectively to G-protein coupled receptors (GPCRs), which are key targets for numerous therapeutic agents. This insight has guided researchers in designing analogs with enhanced affinity and selectivity for specific receptor subtypes.
In conclusion, 1-[(3-fluoro-4-methoxyphenyl)methyl]Piperidin-3-Amine (CAS No. 1044767-40-9) is a versatile compound with significant potential in drug discovery and development. Its unique structure, coupled with promising biological activities, positions it as a valuable asset for researchers in the fields of medicinal chemistry and pharmacology. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound is poised to play a pivotal role in advancing our understanding of complex biological systems and developing innovative treatments for various diseases.
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